molecular formula C6H7BO3S B1462835 (4-Acetylthiophen-2-yl)boronic acid CAS No. 689247-77-6

(4-Acetylthiophen-2-yl)boronic acid

Cat. No. B1462835
CAS RN: 689247-77-6
M. Wt: 170 g/mol
InChI Key: XKYSXWBDDIMHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Acetylthiophen-2-yl)boronic acid” is a boronic acid compound with the molecular formula C6H7BO3S . It has a molecular weight of 170.00 g/mol . The compound is also known by other names such as “4-ACETYLTHIOPHENE-2-BORONIC ACID” and "DTXSID40665915" .


Molecular Structure Analysis

The InChI string of “(4-Acetylthiophen-2-yl)boronic acid” is “InChI=1S/C6H7BO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3,9-10H,1H3” and its InChIKey is "XKYSXWBDDIMHQE-UHFFFAOYSA-N" . The Canonical SMILES string is "B(C1=CC(=CS1)C(=O)C)(O)O" .


Chemical Reactions Analysis

Boronic acids, including “(4-Acetylthiophen-2-yl)boronic acid”, are known to participate in various chemical reactions. They are often used in Suzuki–Miyaura couplings, a type of Pd-catalyzed C─C coupling . Other useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

“(4-Acetylthiophen-2-yl)boronic acid” has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 170.0208954 g/mol . The Topological Polar Surface Area is 85.8 Ų . It has a Heavy Atom Count of 11 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Boronic acids, including structures similar to (4-Acetylthiophen-2-yl)boronic acid, have been increasingly integrated into drug discovery efforts due to their unique properties, such as enhancing the potency of drugs and improving pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, with applications in treating diseases and as potential candidates for new drug development (Plescia & Moitessier, 2020). Additionally, boronic acid compounds have shown promise in cancer treatment by modifying drug micro- and nanocarriers to improve therapeutic effects (Marfin et al., 2017).

Environmental Science

In seawater desalination, boronic acid derivatives are studied for their efficiency in removing boron from drinking water, addressing the challenges associated with boron toxicity and ensuring water safety (Tu et al., 2010). This research is crucial for the development of more effective and sustainable desalination technologies.

Material Science

Boronic acid compounds have applications in the development of fire retardant and wood preservative treatments for outdoor wood applications, leveraging the dual functionality of boron compounds for enhanced safety and durability of materials (Marney & Russell, 2008).

Bioactive Compounds and Antifungals

Boronic acid-based compounds have demonstrated significant bioactivity, particularly as antifungals. Their mechanism of action includes inhibiting protein synthesis, making them effective against a variety of fungal pathogens (Arvanitis et al., 2020). Such compounds offer new avenues for treating fungal infections, with potential implications for human health and agriculture.

Biosensors

Electrochemical biosensors based on boronic acid derivatives, such as ferroceneboronic acid, have been developed for the detection of sugars, glycated hemoglobin, fluoride ions, and more (Wang et al., 2014). These sensors exploit the selective binding of boronic acids to diols and other functional groups, offering a tool for non-enzymatic monitoring of these analytes.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause Skin Corrosion/irritation and Serious Eye Damage/Eye Irritation. It can also cause Specific target organ toxicity (single exposure), with the target organs being the Respiratory system .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with diols and strong lewis bases .

Mode of Action

(4-Acetylthiophen-2-yl)boronic acid, like other boronic acids, is used in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a metal catalyst. The electrophilic group undergoes oxidative addition, where the metal catalyst donates electrons to form a new metal-carbon bond. The nucleophilic group, which is transferred from boron to the metal, undergoes transmetalation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (4-Acetylthiophen-2-yl)boronic acid participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The pharmacokinetics of boronic acids, in general, are influenced by their interactions with diols and strong lewis bases .

Result of Action

The result of the action of (4-Acetylthiophen-2-yl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This reaction is crucial in the synthesis of a variety of organic compounds .

Action Environment

The action of (4-Acetylthiophen-2-yl)boronic acid, like other boronic acids, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.

properties

IUPAC Name

(4-acetylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYSXWBDDIMHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665915
Record name (4-Acetylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

689247-77-6
Record name (4-Acetylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Acetylthiophen-2-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Acetylthiophen-2-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Acetylthiophen-2-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-Acetylthiophen-2-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Acetylthiophen-2-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-Acetylthiophen-2-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.